molecular formula C12H16O B12528880 4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one CAS No. 748771-85-9

4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one

Cat. No.: B12528880
CAS No.: 748771-85-9
M. Wt: 176.25 g/mol
InChI Key: VKHZBERYFDFLRE-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one (CAS: 748771-85-9) is a tricyclic ketone featuring a rigid bicyclic framework fused with a norbornane-like structure. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol . The compound includes a prop-2-en-1-yl (allyl) substituent at the 4-position of the tricyclic core, which may influence its reactivity, conformational stability, and intermolecular interactions.

Properties

CAS No.

748771-85-9

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-prop-2-enyltricyclo[4.2.1.02,5]nonan-3-one

InChI

InChI=1S/C12H16O/c1-2-3-9-10-7-4-5-8(6-7)11(10)12(9)13/h2,7-11H,1,3-6H2

InChI Key

VKHZBERYFDFLRE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C2C3CCC(C3)C2C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction . These reactions help form the bicyclo[2.2.2]octane structure, which is then further modified to achieve the final tricyclic framework. Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, its unique structure may be explored for potential therapeutic applications, such as drug development. In industry, it can be used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one involves its interaction with specific molecular targets and pathways . The rigid structure of the compound allows it to fit into certain binding sites, potentially inhibiting or activating specific biological processes. Further research is needed to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Frameworks with Heteroatoms

  • 4-Oxo-3-azatricyclo[4.2.1.0²,⁵]non-7-ene (C₈H₉NO, MW 135.16 g/mol): This compound shares the tricyclo[4.2.1.0²,⁵] skeleton but incorporates a nitrogen atom (aza group) and an alkene (ene) moiety. Its melting point (117–122°C) suggests higher crystallinity compared to the target compound, likely due to intermolecular hydrogen bonds involving the aza group .

Allyl-Substituted Derivatives

  • The allyl group contributes to a spicy odor profile and may participate in π-alkyl interactions in biological systems, similar to its role in betel-derived compounds . Unlike the target compound, its linear structure and ester functionality make it more volatile and less conformationally constrained.
  • Thiazol-imine Derivatives (e.g., hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine):
    These compounds feature allyl groups on a thiazole-imine scaffold. Docking studies (PDB ID: 3R8A) indicate that the allyl moiety enhances hydrophobic interactions with angiotensin II receptors, contributing to antihypertensive activity . The target compound’s allyl group may similarly influence binding in biological systems, though direct evidence is lacking.

Prenylated Bioactive Molecules

  • Neobavaisoflavone (C₂₀H₁₈O₄, MW 322.35 g/mol): A prenylated flavonoid with a 3-methylbut-2-enyl group, studied for interactions with Aβ42 peptides. Its prenyl chain (a substituted allyl group) enhances conformational flexibility and binding affinity in molecular dynamics simulations .

Key Research Findings and Methodologies

  • Molecular Docking and Dynamics: Studies on prenylated flavonoids () and thiazol-imines () employed docking (e.g., AutoDock Vina) and dynamics (e.g., GROMACS) to predict binding modes. These methods could be applied to the target compound to explore interactions with biological targets like enzymes or receptors.
  • Its rigid tricyclic core may favor crystallinity, but the allyl group could introduce disorder.
  • Hydrogen-Bonding Analysis : The aza-tricyclic compound () exemplifies how heteroatoms dictate supramolecular assembly via hydrogen bonds . The target compound’s ketone group may act as a hydrogen-bond acceptor, influencing solid-state packing.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Structural Features Key Properties/Applications References
4-(Prop-2-en-1-yl)tricyclo[...]nonan-3-one C₁₂H₁₆O 176.25 Tricyclic core, allyl, ketone Potential synthesis intermediate
4-Oxo-3-azatricyclo[...]non-7-ene C₈H₉NO 135.16 Tricyclic, aza, alkene High crystallinity (mp 117–122°C)
Chavicyl Acetate C₁₇H₂₀O₂ 280.34 Aromatic, allyl, ester Fragrance component (spicy odor)
Thiazol-imine derivatives Varies ~350–400 Thiazole, allyl, imine Angiotensin II antagonists
Neobavaisoflavone C₂₀H₁₈O₄ 322.35 Flavonoid, prenyl Aβ42 interaction studies

Notes and Considerations

  • Data Gaps : Direct bioactivity or thermodynamic data (e.g., logP, solubility) for the target compound are unavailable. Comparative insights are inferred from structural analogs.
  • Allyl Group Impact : The allyl substituent may enhance lipophilicity and enable Michael addition or radical reactions, but its role in the tricyclic system remains underexplored.
  • Future Directions : Synthesis of derivatives, crystallographic analysis (using SHELXL ), and docking studies against relevant targets (e.g., neurological or cardiovascular receptors) are recommended.

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